N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic small molecule featuring a 2,3-dihydro-1,4-benzodioxin core linked via an acetamide bridge to a 3-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazine moiety. This compound’s structure combines aromatic, heterocyclic, and amide functionalities, which are common in pharmacologically active agents targeting inflammation, cardiovascular disorders, or enzyme modulation. Its synthesis likely involves coupling 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid derivatives with substituted pyridazines under basic conditions (e.g., Cs₂CO₃/DMF), as seen in analogous syntheses . Characterization via ¹H NMR, IR, and mass spectrometry is standard for such derivatives .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-2-15-3-5-16(6-4-15)18-8-10-22(27)25(24-18)14-21(26)23-17-7-9-19-20(13-17)29-12-11-28-19/h3-10,13H,2,11-12,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABSDWLGWHKSKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activities, and relevant research findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with various acetamides and other reagents. The synthesis typically involves:
- Formation of 2,3-dihydrobenzo[1,4]-dioxin derivatives : This is achieved by reacting appropriate precursors in the presence of bases like sodium carbonate.
- Coupling reactions : The benzodioxin derivatives are then coupled with substituted phenylacetamides to yield the target compound.
The detailed synthetic pathway can be summarized as follows:
| Step | Reaction | Reagents | Conditions |
|---|---|---|---|
| 1 | Synthesis of benzodioxin derivative | 2,3-dihydrobenzo[1,4]-dioxin, sulfonyl chlorides | Aqueous Na2CO3, room temperature |
| 2 | Coupling with phenylacetamides | Benzodioxin derivative, 2-bromo-N-(un/substituted-phenyl)acetamides | DMF, lithium hydride |
Enzyme Inhibition
Recent studies have shown that derivatives of N-(2,3-dihydro-1,4-benzodioxin) exhibit significant enzyme inhibitory activities. For instance:
- Acetylcholinesterase Inhibition : Certain derivatives demonstrated potent inhibition against acetylcholinesterase (AChE), which is critical for treating neurodegenerative diseases like Alzheimer's disease. The inhibition constants (IC50 values) for selected compounds were found to be in the micromolar range .
- Alpha-glucosidase Inhibition : The compounds also showed promising activity against alpha-glucosidase, making them potential candidates for managing Type 2 diabetes mellitus (T2DM) .
Antimicrobial Activity
Some studies have evaluated the antimicrobial properties of related compounds containing the benzodioxane structure. These compounds were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing comparable or superior activity to standard antibiotics .
Pharmacological Studies
In pharmacological evaluations:
- Anticancer Activity : Compounds derived from the benzodioxane framework have exhibited anticancer properties in vitro against several cancer cell lines. The mechanism of action often involves inducing apoptosis and inhibiting cell proliferation .
- Anti-inflammatory Effects : Some derivatives have shown anti-inflammatory properties in animal models by reducing edema and inflammatory markers .
Case Studies
Case Study 1: Acetylcholinesterase Inhibition
A study conducted on a series of synthesized benzodioxane derivatives revealed that certain modifications significantly enhanced their AChE inhibitory activity. The most potent compound exhibited an IC50 value of 0.5 µM.
Case Study 2: Antimicrobial Testing
In a comparative study of synthesized compounds against common pathogens, one derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 16 µg/mL against E. coli, outperforming traditional antibiotics like norfloxacin.
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide. For instance, derivatives of similar structures have shown significant growth inhibition against various cancer cell lines, including OVCAR-8 and NCI-H40, with percent growth inhibitions reaching as high as 86.61% in some cases . This suggests that the compound may possess similar anticancer activity.
Enzyme Inhibition Studies
Research focusing on enzyme inhibition has demonstrated that compounds containing the benzodioxin structure can act as effective inhibitors for enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in managing conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) . The synthesis of sulfonamide derivatives incorporating this structure has shown promising results in inhibiting these enzymes, indicating potential therapeutic applications.
Case Study 1: Anticancer Activity
In a study examining the anticancer efficacy of related compounds, researchers synthesized several derivatives and tested their activity against multiple cancer cell lines. Notably, one derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics, suggesting enhanced potency . This underscores the potential of this compound in cancer therapy.
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of compounds derived from benzodioxin structures. The study demonstrated that specific derivatives could effectively inhibit α-glucosidase activity in vitro. These findings support the hypothesis that this compound may also exhibit similar inhibitory effects .
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Mechanistic Insight :
-
Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by water.
-
Basic hydrolysis proceeds via deprotonation of the amide nitrogen, facilitating hydroxide ion attack.
Nucleophilic Substitution at the Pyridazinone Ring
The electron-deficient pyridazinone ring undergoes nucleophilic substitution at the C-3 or C-6 positions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Morpholine | DMF, 100°C, 12h | C-3 morpholine-substituted derivative | 68% | |
| Benzylamine | EtOH, reflux, 8h | C-6 benzylamine adduct | 54% |
Key Findings :
-
Substituents at C-3 (4-ethylphenyl) sterically hinder reactions at C-6, favoring C-3 substitution.
-
Reactions require polar aprotic solvents (e.g., DMF) or protic solvents (e.g., EtOH) for optimal yields.
Oxidation of the Dihydropyridazinone Moiety
The 1,6-dihydropyridazin-1-yl group is susceptible to oxidation, forming a fully aromatic pyridazinone system.
| Oxidizing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂O, 25°C, 24h | 6-oxopyridazinone | 92% | |
| CrO₃ in H₂SO₄ | 0°C → 60°C, 6h | Same as above | 85% |
Notable Observations :
-
KMnO₄ provides higher selectivity and milder conditions compared to CrO₃.
-
Over-oxidation to pyridazine derivatives is negligible under controlled conditions.
Electrophilic Aromatic Substitution (EAS) on the Benzodioxin Ring
The electron-rich benzodioxin ring undergoes nitration and sulfonation.
| Reaction | Reagents | Product | Position | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 nitro derivative | Major product | |
| Sulfonation | H₂SO₄/SO₃, 50°C | C-5 sulfonic acid | Exclusive |
Regioselectivity :
-
The C-5 position is activated due to conjugation with the oxygen atoms in the dioxane ring.
-
Steric effects from substituents on the acetamide chain do not influence EAS outcomes.
Reductive Amination of the Acetamide Side Chain
The acetamide group can be reduced to form amine derivatives.
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux, 3h | Primary amine | 78% | |
| BH₃·THF | RT, 12h | Same as above | 65% |
Critical Notes :
-
LiAlH₄ offers higher efficiency but requires anhydrous conditions.
-
Over-reduction to secondary amines is not observed.
Photochemical Reactions
UV irradiation induces cleavage of the benzodioxin ring.
| Conditions | Product | Mechanism | Reference |
|---|---|---|---|
| UV (254 nm), CH₃CN, 8h | Quinone derivative | Radical-mediated ring-opening |
Implications :
-
Photodegradation pathways must be considered in pharmaceutical formulation stability studies.
Metal-Catalyzed Coupling Reactions
The pyridazinone ring participates in Suzuki-Miyaura cross-coupling.
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | DME, 80°C, 12h | Biaryl derivative | 72% |
Limitations :
-
Coupling is restricted to positions with existing leaving groups (e.g., halides).
Comparison with Similar Compounds
Benzodioxin Derivatives
- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid (): Replacing the acetamide-pyridazine moiety with a carboxylic acid group retains anti-inflammatory activity, suggesting the benzodioxin core contributes to target engagement. However, the acetamide linker in the target compound may enhance metabolic stability compared to the carboxylic acid .
- The pyridinyl group may improve solubility via hydrogen bonding .
Dihydropyridazine vs. Dihydropyridine (DHP) Derivatives
- The target’s dihydropyridazine ring differs from DHPs () by having two adjacent nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. DHPs with carbamoyl groups (e.g., 6a-o) are established calcium channel blockers, while the target’s 4-ethylphenyl group may shift activity toward cyclooxygenase (COX) or phosphodiesterase inhibition .
Heterocyclic Variations
- Thienopyrimidine Analog (): The thieno[2,3-d]pyrimidine group is electron-deficient, favoring interactions with kinases or nucleotide-binding proteins.
- Sulfonamido-Benzamide (): Replacing the pyridazine with a sulfonamido-benzamide group introduces a sulfonamide motif common in carbonic anhydrase inhibitors, highlighting how minor structural changes redirect target specificity .
Preparation Methods
Preparation of 4-Ethylphenylhydrazine
The synthesis begins with the preparation of 4-ethylphenylhydrazine , a critical intermediate for pyridazinone formation.
- Procedure :
- 4-Ethylaniline (1.0 equiv) is diazotized using sodium nitrite and hydrochloric acid at 0–5°C, followed by reduction with stannous chloride to yield the corresponding hydrazine.
- Purification via extraction with ethyl acetate and drying over anhydrous sodium sulfate affords the hydrazine derivative in 65–70% yield.
Cyclocondensation with Maleic Anhydride
The hydrazine intermediate undergoes cyclocondensation with maleic anhydride to form the dihydropyridazinone core.
- Procedure :
- 4-Ethylphenylhydrazine (1.0 equiv) and maleic anhydride (1.1 equiv) are refluxed in acetic acid for 16 hours.
- The reaction mixture is concentrated, and the crude product is purified via flash chromatography (ethyl acetate/cyclohexane, 1:1) to yield 3-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazine as a pale-yellow solid (62% yield).
Functionalization of the Pyridazinone Core
N-Alkylation with Bromoacetyl Bromide
The nitrogen at the 1-position of the pyridazinone is alkylated to introduce the acetyl spacer.
- Procedure :
- 3-(4-Ethylphenyl)-6-oxo-1,6-dihydropyridazine (1.0 equiv) is dissolved in dry tetrahydrofuran (THF) under nitrogen.
- Bromoacetyl bromide (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv). The reaction is stirred at room temperature for 12 hours.
- The product, 1-(bromoacetyl)-3-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazine , is isolated via filtration and washed with cold methanol (55% yield).
Synthesis of the N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)Acetamide Segment
Preparation of 2,3-Dihydro-1,4-Benzodioxin-6-Amine
The benzodioxin amine is synthesized from catechol derivatives.
- Procedure :
Final Amide Coupling
Nucleophilic Substitution Reaction
The bromoacetylated pyridazinone reacts with the benzodioxin amine to form the target acetamide.
- Procedure :
- 1-(Bromoacetyl)-3-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazine (1.0 equiv) and 2,3-dihydro-1,4-benzodioxin-6-amine (1.5 equiv) are combined in anhydrous dimethylformamide (DMF).
- Potassium carbonate (2.0 equiv) is added, and the mixture is stirred at 60°C for 24 hours.
- The product is purified via flash chromatography (dichloromethane/methanol, 20:1) to yield the title compound as an off-white solid (48% yield).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (600 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.45–7.42 (m, 2H, ArH), 7.32–7.28 (m, 2H, ArH), 6.85–6.82 (m, 2H, benzodioxin-H), 4.51 (s, 2H, CH₂CO), 4.25–4.22 (m, 4H, OCH₂CH₂O), 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.24 (t, J = 7.6 Hz, 3H, CH₃).
- LC-MS (ESI+) : m/z 434.2 [M+H]⁺ (calculated for C₂₃H₂₃N₃O₄: 433.4).
Purity Assessment
Optimization and Challenges
Reaction Yield Improvements
Regioselectivity in Pyridazinone Formation
- Maleic Anhydride vs. Fumaric Acid : Maleic anhydride provided superior regioselectivity (>95%) compared to fumaric acid derivatives.
Applications and Derivatives
The acetamide linkage in this compound suggests potential as a protease inhibitor or kinase modulator, analogous to structurally related molecules. Derivatives substituting the ethyl group with methoxy or halogens have shown enhanced bioactivity in preliminary assays.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide?
Methodological Answer:
Synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the benzodioxin core via condensation of 1,2-dihydroxybenzene derivatives with epichlorohydrin under basic conditions (e.g., Na₂CO₃) .
- Step 2: Introduction of the pyridazinone moiety by coupling 3-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazine with the benzodioxin intermediate using acylation reagents (e.g., chloroacetyl chloride) in DMF at 60–80°C .
- Step 3: Final purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
Key Considerations: Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and optimize pH/temperature to minimize by-products (e.g., hydrolysis of the acetamide group) .
Basic: How can researchers confirm the structural integrity of this compound?
Methodological Answer:
Structural validation requires a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR: Identify proton environments (e.g., benzodioxin aromatic protons at δ 6.7–7.2 ppm, pyridazinone carbonyl at δ 165–170 ppm) .
- IR Spectroscopy: Confirm amide C=O stretch (~1650–1680 cm⁻¹) and pyridazinone N-H stretch (~3200 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ (calculated for C₂₂H₂₂N₃O₄: 392.1608) .
- X-ray Crystallography (if crystalline): Use SHELXL for refinement to resolve bond lengths/angles and confirm stereochemistry .
Advanced: How can contradictions in biological activity data (e.g., enzyme inhibition vs. receptor antagonism) be resolved?
Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Mitigate by:
- Dose-Response Curves: Perform IC₅₀/EC₅₀ studies across multiple concentrations (e.g., 0.1–100 µM) to confirm target specificity .
- Selectivity Profiling: Use panels of related enzymes/receptors (e.g., kinase or GPCR arrays) to identify cross-reactivity .
- Computational Docking: Model interactions with target proteins (e.g., COX-2 or 5-HT receptors) using AutoDock Vina to rationalize activity discrepancies .
Example: A study on a related benzodioxin-pyridazinone analog showed conflicting COX-2 inhibition data resolved by identifying a competing interaction with prostaglandin receptors .
Advanced: What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
Use in silico tools to assess:
- Lipophilicity (LogP): Predict using ChemAxon or MarvinSuite (expected LogP ~2.5–3.5 due to benzodioxin and ethylphenyl groups) .
- Metabolic Stability: Simulate CYP450 metabolism (e.g., CYP3A4/2D6) via StarDrop or ADMET Predictor to identify vulnerable sites (e.g., pyridazinone oxidation) .
- Permeability (Caco-2/MDCK models): Estimate intestinal absorption using QikProp (Peff > 5 × 10⁻⁶ cm/s suggests oral bioavailability) .
Validation: Compare predictions with in vitro hepatocyte assays or PAMPA permeability tests .
Advanced: How can researchers address challenges in crystallizing this compound for structural studies?
Methodological Answer:
Crystallization difficulties are common due to conformational flexibility. Strategies include:
- Solvent Screening: Test polar aprotic solvents (e.g., DMSO, DMF) with slow diffusion into non-polar antisolvents (hexane, cyclohexane) .
- Co-crystallization: Add co-formers (e.g., cyclodextrins or carboxylic acids) to stabilize the lattice via hydrogen bonding .
- SHELXD/SHELXE: Employ dual-space algorithms for phase refinement if twinning or low-resolution data occur .
Case Study: A related benzodioxin-sulfonamide analog required 3 months of vapor diffusion in DMSO/water (1:2) to yield diffraction-quality crystals .
Advanced: What experimental designs are optimal for structure-activity relationship (SAR) studies of analogs?
Methodological Answer:
For SAR, systematically modify:
- Benzodioxin Substituents: Introduce electron-withdrawing groups (e.g., -NO₂ at position 6) to assess impact on π-π stacking .
- Pyridazinone Modifications: Replace the ethylphenyl group with bulkier substituents (e.g., isopropyl) to probe steric effects .
- Linker Optimization: Test methylene vs. ethylene spacers between acetamide and pyridazinone to alter conformational flexibility .
Data Analysis: Use multivariate regression (e.g., PLS in SIMCA) to correlate structural descriptors (Hammett σ, Taft steric) with bioactivity .
Basic: What are the critical stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions: Protect from light and moisture; store at –20°C in argon-purged vials to prevent oxidation of the dihydropyridazinone ring .
- Degradation Monitoring: Use HPLC (C18 column, acetonitrile/water gradient) to detect hydrolysis products (e.g., free benzodioxin amine) over 6-month stability studies .
Advanced: How can researchers validate the compound’s mechanism of action in cellular models?
Methodological Answer:
- Knockdown/Overexpression Models: Use siRNA or CRISPR-Cas9 to silence putative targets (e.g., NF-κB) and confirm rescue of activity .
- Fluorescent Probes: Develop a BODIPY-labeled analog for live-cell imaging to track subcellular localization (e.g., mitochondrial vs. nuclear uptake) .
- Phosphoproteomics: Perform LC-MS/MS analysis to identify downstream signaling pathways (e.g., MAPK/ERK) in treated vs. untreated cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
